REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:17])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:7][CH:6]=1)(=O)C>Cl>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11](=[O:17])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:10]=1
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Name
|
|
Quantity
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9.84 g
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Type
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reactant
|
Smiles
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C(C)(=O)NC1=CC=C(C=C1)C(CCC(=O)O)=O
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Name
|
|
Quantity
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125 mL
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Type
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solvent
|
Smiles
|
Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated on a steam bath for 1.5 hours
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Duration
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1.5 h
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Type
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FILTRATION
|
Details
|
gravity filtered hot
|
Type
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TEMPERATURE
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Details
|
to cool
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Type
|
ADDITION
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Details
|
To the stirred solution was added 50% wt/wt sodium hydroxide (9.7 g) dropwise until pH
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
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Type
|
WASH
|
Details
|
the filtercake was washed with very dilute hydrochloric acid
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Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C(CCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |